SAAP 148

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

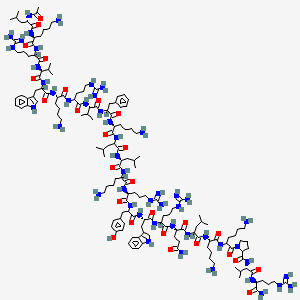

C157H261N49O27 |

|---|---|

Molecular Weight |

3267.1 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[(2S)-6-amino-1-[[6-amino-1-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C157H261N49O27/c1-87(2)77-116(183-94(15)207)140(221)188-105(47-23-29-65-158)131(212)186-113(57-39-75-180-157(174)175)139(220)204-127(92(11)12)151(232)202-123(84-98-86-182-103-46-22-20-44-101(98)103)147(228)192-107(49-25-31-67-160)132(213)187-112(56-38-74-179-156(172)173)138(219)203-126(91(9)10)150(231)201-121(81-95-41-17-16-18-42-95)144(225)191-109(51-27-33-69-162)135(216)196-119(80-90(7)8)143(224)198-118(79-89(5)6)142(223)189-106(48-24-30-66-159)130(211)185-111(55-37-73-178-155(170)171)136(217)199-120(82-96-59-61-99(208)62-60-96)145(226)200-122(83-97-85-181-102-45-21-19-43-100(97)102)146(227)193-110(54-36-72-177-154(168)169)133(214)194-114(63-64-125(164)209)137(218)197-117(78-88(3)4)141(222)190-108(50-26-32-68-161)134(215)195-115(52-28-34-70-163)152(233)206-76-40-58-124(206)148(229)205-128(93(13)14)149(230)184-104(129(165)210)53-35-71-176-153(166)167/h16-22,41-46,59-62,85-93,104-124,126-128,181-182,208H,23-40,47-58,63-84,158-163H2,1-15H3,(H2,164,209)(H2,165,210)(H,183,207)(H,184,230)(H,185,211)(H,186,212)(H,187,213)(H,188,221)(H,189,223)(H,190,222)(H,191,225)(H,192,228)(H,193,227)(H,194,214)(H,195,215)(H,196,216)(H,197,218)(H,198,224)(H,199,217)(H,200,226)(H,201,231)(H,202,232)(H,203,219)(H,204,220)(H,205,229)(H4,166,167,176)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)(H4,174,175,180)/t104-,105-,106?,107-,108-,109-,110?,111-,112?,113?,114-,115?,116-,117?,118-,119?,120?,121?,122-,123?,124?,126-,127-,128-/m0/s1 |

InChI Key |

LFLJAXNMPOOIQF-VRLBGABKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NC(CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of SAAP-148: A Synthetic Peptide Engineered for Superior Antimicrobial Efficacy

An In-depth Technical Guide on the Origin, Development, and Core Characteristics of the SAAP-148 Peptide

Executive Summary

SAAP-148 is a novel synthetic antimicrobial and antibiofilm peptide (SAAP) engineered from the human cathelicidin LL-37.[1][2] Its development was driven by the urgent need for new therapeutic agents capable of combating multidrug-resistant (MDR) bacteria and their associated biofilms. Through strategic amino acid substitutions, SAAP-148 was designed to enhance the antimicrobial potency and stability of its parent peptide, LL-37, while addressing some of its limitations. This technical guide elucidates the origin of SAAP-148, detailing its design rationale, and provides a comprehensive overview of its antimicrobial and cytotoxic profile. Furthermore, it outlines the key experimental protocols for its characterization and visualizes its developmental workflow and proposed mechanism of action.

Introduction: The Imperative for Novel Antimicrobial Peptides

The escalating crisis of antibiotic resistance necessitates the development of innovative antimicrobial agents that can effectively target pathogens resistant to conventional antibiotics.[3] Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve direct interaction with and disruption of the bacterial cell membrane.[4] The human cathelicidin LL-37 is one of the most extensively studied AMPs, demonstrating a wide range of antimicrobial and immunomodulatory functions.[5] However, its therapeutic potential is hampered by factors such as susceptibility to proteolytic degradation and reduced activity under physiological conditions.[6] This created a compelling rationale for the design of synthetic analogs with improved pharmacological properties.

The Origin and Design of SAAP-148

SAAP-148 was developed from a library of synthetic peptides derived from LL-37. The primary objective was to create peptides with enhanced antimicrobial and antibiofilm capabilities, particularly against challenging MDR pathogens.[2][3]

Parent Molecule: Human Cathelicidin LL-37

LL-37 is a 37-amino-acid, amphipathic, and cationic peptide derived from the C-terminus of the human cationic antimicrobial protein 18 (hCAP18).[5] Its net positive charge and ability to form an α-helical structure are crucial for its interaction with negatively charged bacterial membranes.

Design Strategy: Enhancing Cationicity and Helicity

The design of SAAP-148 was part of a broader strategy to optimize the antimicrobial properties of LL-37. This involved the systematic substitution of specific amino acid residues. A key approach was the replacement of anionic or neutral amino acids, such as glutamine, with cationic residues like lysine or arginine.[6] This modification aimed to increase the peptide's overall positive charge and enhance its helicity, two physical properties strongly correlated with potent antimicrobial activity. SAAP-148, a 24-mer peptide, emerged from this screening process as a lead candidate due to its superior performance.[5][6]

The amino acid sequence of SAAP-148 is: Ac-LKRVWKRVFKLLKRYWRQLKKPVR-NH2 [7][8]

This sequence includes N-terminal acetylation and C-terminal amidation to improve its stability.

Quantitative Data Summary

The efficacy of SAAP-148 has been quantified through various in vitro assays, demonstrating its potent antimicrobial activity against a range of multidrug-resistant bacteria and its cytotoxic profile against human cells.

Antimicrobial Activity

The antimicrobial potency of SAAP-148 is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth, or the Lethal Concentration (LC99.9), the concentration that kills 99.9% of the bacterial population.

| Bacterium | Condition | LC99.9 (µM) | MIC (µM) | Reference(s) |

| Staphylococcus aureus (MRSA) | PBS | 1.6 | - | [6] |

| Staphylococcus aureus (MRSA) | 50% Human Plasma | 12.8 | - | [6] |

| Acinetobacter baumannii (MDR) | PBS | - | - | |

| Acinetobacter baumannii (MDR) | 50% Human Plasma | - | - | |

| Pseudomonas aeruginosa | PBS | - | 3.13 | [4] |

| Klebsiella pneumoniae | PBS | - | 6.25 | [4] |

| Enterococcus faecium | PBS | - | - | [6] |

| Escherichia coli | PBS | - | 6.25 | [4] |

Note: '-' indicates data not specified in the provided search results. Data is aggregated from multiple sources and conditions may vary slightly between studies.

Cytotoxicity Profile

The therapeutic potential of an antimicrobial peptide is also determined by its selectivity for bacterial cells over host cells. The cytotoxicity of SAAP-148 has been assessed against various human cell lines.

| Cell Line | Assay | IC50 (µM) | Conditions | Reference(s) |

| Human Erythrocytes | Hemolysis | >100 | 1 hr in PBS | [4] |

| Human Erythrocytes | Hemolysis | - | 1 hr in 50% Plasma | |

| Human Skin Fibroblasts | LDH Release | - | 4 hr | [9] |

| Human Skin Fibroblasts | LDH Release | - | 24 hr | [9] |

| BEAS-2B (Lung Epithelial) | CCK-8 | ~25 | - | [4] |

Note: IC50 is the concentration that causes 50% cytotoxicity. '-' indicates data not specified in the provided search results.

Experimental Protocols

The characterization of SAAP-148 involves several key experimental procedures. The following are detailed methodologies for its synthesis and primary in vitro assays.

Peptide Synthesis (Fmoc Chemistry)

SAAP-148 is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][7]

-

Resin Preparation: A Rink amide resin is used to obtain a C-terminally amidated peptide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF and then added to the resin. The reaction is allowed to proceed to completion.

-

Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the SAAP-148 sequence.

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using a reagent such as acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][10]

-

Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[11]

-

Peptide Dilution: SAAP-148 is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.

-

Controls: Positive (bacteria only) and negative (broth only) controls are included on each plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of SAAP-148 at which no visible turbidity (bacterial growth) is observed.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a common method to assess cell membrane integrity and cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium.[12][13]

-

Cell Culture: Human cells (e.g., skin fibroblasts) are seeded in a 96-well plate and cultured until they form a confluent monolayer.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of SAAP-148.

-

Controls:

-

Spontaneous LDH release: Cells treated with vehicle control (e.g., PBS).

-

Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.

-

Background control: Culture medium without cells.

-

-

Incubation: The plate is incubated for a specified period (e.g., 4 or 24 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.

-

LDH Reaction: An LDH assay reagent mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) is added to each well with the supernatant.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for approximately 30 minutes. The reaction is stopped with a stop solution, and the absorbance is measured at 490 nm using a microplate reader.

-

Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Visualizations

Developmental Workflow of SAAP-148

Caption: Developmental workflow of SAAP-148.

Proposed Mechanism of Action of SAAP-148

Caption: Proposed "carpet-like" mechanism of SAAP-148.

Conclusion

SAAP-148 represents a significant advancement in the field of antimicrobial peptide development. Originating from the human cathelicidin LL-37, its rational design has yielded a synthetic peptide with enhanced bactericidal and antibiofilm activity against a broad spectrum of multidrug-resistant pathogens.[1][2][14] Its mechanism of action, primarily involving the disruption of the bacterial membrane, makes it a promising candidate for overcoming conventional antibiotic resistance mechanisms.[7][15] While its cytotoxic profile necessitates further optimization and formulation strategies for systemic applications, SAAP-148 stands as a testament to the potential of engineering naturally occurring peptides to generate novel therapeutics in the ongoing battle against infectious diseases.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. The antimicrobial peptide SAAP-148 combats drug-resistant bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zf.uni-lj.si [zf.uni-lj.si]

- 4. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergism between the Synthetic Antibacterial and Antibiofilm Peptide (SAAP)-148 and Halicin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. Frontiers | SAAP-148 Eradicates MRSA Persisters Within Mature Biofilm Models Simulating Prosthetic Joint Infection [frontiersin.org]

- 15. scilit.com [scilit.com]

SAAP-148: A Technical Guide to a Promising Antimicrobial Peptide

An In-depth Overview of the Discovery, Mechanism, and Preclinical Development of SAAP-148 for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the face of the escalating threat of antimicrobial resistance, the development of novel therapeutic agents is a global health priority. Synthetic antimicrobial and antibiofilm peptides (SAAPs) have emerged as a promising class of molecules to combat multidrug-resistant (MDR) bacteria. This technical guide focuses on SAAP-148, a synthetic peptide derived from the human cathelicidin antimicrobial peptide LL-37. SAAP-148 has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including those in the notorious ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as efficacy against biofilms and persister cells.[1][2][3]

This document provides a comprehensive overview of the discovery, development, mechanism of action, and key preclinical data for SAAP-148, intended for professionals in the fields of microbiology, drug discovery, and infectious disease research.

Discovery and Development of SAAP-148

SAAP-148 was developed from a panel of synthetic peptides designed to improve upon the antimicrobial properties of the human host defense peptide, LL-37.[2][4] The design strategy involved amino acid substitutions to enhance cationicity and helicity, key features for antimicrobial peptide activity.[1] Specifically, anionic glutamine residues were replaced with cationic arginines or lysines.[1] This led to the creation of a library of SAAPs, from which SAAP-148 was identified as a lead candidate due to its superior bactericidal efficiency under physiological conditions.[2][5]

The development process for SAAP-148 can be visualized as a logical workflow from initial design to preclinical evaluation.

Mechanism of Action

The primary mechanism of action of SAAP-148 is the rapid disruption and permeabilization of bacterial cell membranes.[4][5] This interaction is selective for bacterial membranes over mammalian cell membranes. Molecular dynamics simulations have revealed that SAAP-148 interacts with bacterial-like membranes by forming salt bridges between its lysine and arginine residues and the phosphate groups of lipids.[1][6] In contrast, its interaction with mammalian model membranes containing zwitterionic phospholipids and cholesterol is minimal.[1][6]

SAAP-148 is proposed to act via a "carpet-like" mechanism.[1][6] In this model, the peptide monomers accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides cooperatively induce membrane disruption, leading to the formation of transient pores or micelles and subsequent leakage of cellular contents and cell death.[7] This is distinct from the "barrel-stave" or "toroidal pore" models where peptides insert into the membrane to form stable channels. The helical structure of SAAP-148 stabilizes upon interaction with the bacterial membrane, orienting itself nearly perpendicular to the surface normal, which supports the carpet-like mechanism.[1][6]

Quantitative Data

The following tables summarize the key quantitative data for SAAP-148's antimicrobial and cytotoxic activities.

Table 1: Antimicrobial Activity of SAAP-148

| Bacterial Species | Condition | Lethal Concentration (LC99.9) (µM) | Minimum Inhibitory Concentration (MIC) (µM) | Reference(s) |

| Staphylococcus aureus | PBS | 1.6 | - | [1] |

| S. aureus | Plasma | 12.8 | - | [1] |

| S. aureus (MDR) | RPMI | - | - | [8] |

| S. aureus (MDR) | 50% Human Plasma | - | - | [8] |

| Pseudomonas aeruginosa | PBS | Similar to S. aureus | - | [1] |

| Enterococcus faecium | PBS | Similar to S. aureus | - | [1] |

| Klebsiella pneumoniae | PBS | Similar to S. aureus | - | [1] |

| Acinetobacter baumannii | PBS | Similar to S. aureus | - | [1] |

| A. baumannii (MDR) | RPMI | - | - | [8] |

| A. baumannii (MDR) | 50% Human Plasma | - | - | [8] |

| Escherichia coli (ESBL) | RPMI | - | - | [8] |

| E. coli (ESBL) | 50% Human Plasma | - | - | [8] |

Note: Specific LC99.9 and MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Biofilm Eradication by SAAP-148

| Bacterial Species | Biofilm Age | Treatment Duration | Eradication Concentration (µM) | Key Finding | Reference(s) |

| S. aureus | 24 hours | 2 hours | 51.2 | 99.9% killing of biofilm-encased bacteria. | [9] |

| A. baumannii | 24 hours | 2 hours | 12.8 | 99.9% killing of biofilm-encased bacteria. | [9] |

| A. baumannii | 24 hours | 2 hours | ≥25.6 | Complete eradication. | [9] |

Table 3: Cytotoxicity of SAAP-148

| Cell Type | Exposure Time | IC50 (µM) | Reference(s) |

| Human Erythrocytes (in PBS) | 1 hour | >100 | [10][11] |

| Human Erythrocytes (in 50% plasma) | 1 hour | >204.8 | [11] |

| Human Primary Skin Fibroblasts | 4 hours | ~50 | [10] |

| Human Primary Skin Fibroblasts | 24 hours | ~25 | [10] |

| RT-4 Urothelial Cells | 4 hours | ~50 | [10] |

| RT-4 Urothelial Cells | 24 hours | ~25 | [10] |

| BEAS-2B (Human lung epithelial cells) | - | Significant cytotoxicity observed | [12][13] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on SAAP-148.

Peptide Synthesis

SAAP-148 (Ac-LKRVWKRVFKLLKRYWRQLKKPVR-NH₂) is synthesized using standard solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[7]

-

Resin Preparation: A suitable resin for C-terminal amide formation (e.g., TentaGel S Ram resin) is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. The Fmoc protecting group is removed with a weak base (e.g., piperidine) before each coupling step.

-

N-terminal Acetylation: Upon completion of the amino acid sequence, the N-terminus is acetylated using a reagent such as acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) and lethal concentration (LC) of SAAP-148.

-

Bacterial Culture: Bacteria are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Peptide Dilution: SAAP-148 is serially diluted in the appropriate medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

LC Determination: To determine the lethal concentration (e.g., LC99.9), aliquots from wells with no visible growth are plated on agar plates. The LC99.9 is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Biofilm Eradication Assay

This assay assesses the ability of SAAP-148 to kill bacteria within a pre-formed biofilm.

-

Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for 24-48 hours to allow for biofilm formation. The surface may be pre-coated with plasma to mimic in vivo conditions.

-

Washing: Non-adherent bacteria are removed by gently washing the wells with a buffer (e.g., PBS).

-

Peptide Treatment: Serial dilutions of SAAP-148 are added to the biofilm-containing wells.

-

Incubation: The plate is incubated for a specified period (e.g., 2, 4, or 24 hours) at 37°C.

-

Quantification of Viable Bacteria: After treatment, the wells are washed again. The remaining biofilm is disrupted (e.g., by sonication or scraping), and the released bacteria are serially diluted and plated on agar to determine the number of viable CFUs.

-

Analysis: The percentage of bacterial killing is calculated by comparing the CFU counts from peptide-treated biofilms to those of untreated control biofilms.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

-

Cell Culture: Human cells (e.g., primary skin fibroblasts) are seeded in a 96-well plate and grown to form a confluent monolayer.

-

Peptide Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of SAAP-148.

-

Incubation: The cells are incubated with the peptide for a defined period (e.g., 4 or 24 hours).

-

LDH Measurement: A commercially available LDH assay kit is used to measure the amount of LDH released into the culture supernatant. The absorbance is read using a microplate reader.

-

Analysis: The percentage of cytotoxicity is calculated relative to control wells (untreated cells for minimum LDH release and cells treated with a lysis buffer for maximum LDH release). The IC50, the concentration of peptide causing 50% cytotoxicity, is then determined.

Conclusion

SAAP-148 is a potent synthetic antimicrobial peptide with significant potential for further development as a therapeutic agent against multidrug-resistant bacterial infections. Its rapid, membrane-disrupting mechanism of action makes it effective against both planktonic bacteria and difficult-to-treat biofilms and persister cells.[4][5] While demonstrating some in vitro cytotoxicity at higher concentrations, its efficacy in preclinical infection models is promising.[2][10] Further research, including formulation strategies to improve its therapeutic index and comprehensive in vivo studies, will be crucial in advancing SAAP-148 towards clinical applications.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. The antimicrobial peptide SAAP-148 combats drug-resistant bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.tue.nl [research.tue.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities [mdpi.com]

- 13. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Innate Immunity and Synthetic Innovation: A Technical Guide to SAAP-148 and its Progenitor, LL-37

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic antimicrobial and antibiofilm peptide (SAAP)-148 and its relationship to the endogenous human cathelicidin, LL-37. Designed for researchers, scientists, and drug development professionals, this document elucidates the core characteristics, mechanisms of action, and comparative efficacy of these two peptides, supported by quantitative data, detailed experimental protocols, and visual representations of their functional pathways.

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents. SAAP-148, a synthetic peptide derived from the human cathelicidin LL-37, represents a significant advancement in this field.[1][2] While LL-37 is a crucial component of the human innate immune system with broad-spectrum antimicrobial and immunomodulatory functions, its therapeutic potential is hampered by certain limitations, including susceptibility to proteolytic degradation and reduced activity in physiological conditions.[3][4] SAAP-148 was engineered to overcome these challenges, demonstrating enhanced bactericidal and antibiofilm activity, particularly against multidrug-resistant (MDR) pathogens, while maintaining resistance to physiological fluids.[1][5] This guide explores the molecular and functional relationship between SAAP-148 and LL-37, providing a comprehensive resource for the scientific community.

Structural and Functional Relationship

LL-37 is a 37-amino-acid amphipathic alpha-helical peptide, the only member of the cathelicidin family found in humans.[6][7] It is cleaved from its precursor, hCAP-18, and plays a vital role in the first line of defense against infections.[6] SAAP-148 is a synthetic derivative of LL-37, designed through strategic amino acid substitutions to enhance its antimicrobial properties.[1] Specifically, anionic glutamine residues in the LL-37 sequence were replaced with cationic arginines or lysines, increasing the net positive charge and helicity of the peptide, which are crucial for its interaction with negatively charged bacterial membranes.[1]

The structure of LL-37 in the presence of lipid membranes consists of a curved amphipathic helix-bend-helix motif.[8] SAAP-148 also adopts a helical conformation upon interacting with bacterial membrane mimetics.[1][5] This structural similarity underlies their shared fundamental mechanism of disrupting microbial membranes.[9][10]

Mechanism of Action

Both LL-37 and SAAP-148 exert their primary antimicrobial effect through direct interaction with and disruption of bacterial cell membranes. However, there are nuances in their proposed mechanisms.

LL-37: The precise mechanism of LL-37 is still debated, with evidence supporting multiple models, including the "barrel-stave," "toroidal pore," and "carpet" models.[9] In the carpet model, the peptides accumulate on the bacterial surface, and once a threshold concentration is reached, they cause a detergent-like disruption of the membrane.[7][9]

SAAP-148: Molecular dynamics simulations and solid-state NMR studies suggest that SAAP-148 acts predominantly through a "carpet-like" mechanism.[1][5] It stabilizes its helical structure upon binding to bacterial-like membranes, orienting itself nearly perpendicular to the surface normal and causing significant disordering of the lipid acyl chains, leading to membrane permeabilization and cell death.[1] This rapid, membrane-centric action is consistent with its potent activity against non-dividing and metabolically inactive bacteria, such as those in biofilms and persister cells.[10]

The relationship and proposed primary mechanism of action can be visualized as follows:

Figure 1: Relationship and Mechanism of SAAP-148.

Comparative Quantitative Data

The following tables summarize the available quantitative data for the antimicrobial and cytotoxic activities of SAAP-148 and LL-37. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Antimicrobial Activity

| Peptide | Organism | Condition | LC99.9 (µM) | MIC (µg/mL) | Reference |

| SAAP-148 | S. aureus | PBS | 1.6 | - | [1] |

| S. aureus | Plasma | 12.8 | - | [1] | |

| MDR A. baumannii | - | - | - | [2] | |

| E. coli ESBL | RPMI | - | - | [11] | |

| LL-37 | P. aeruginosa | - | - | <10 | [12] |

| S. aureus | - | - | <10 | [12] | |

| S. aureus | RPMI | >120 (no activity) | - | [13] | |

| S. epidermidis | - | - | 9.38 - 75 | [14][15] | |

| E. coli | - | - | <10 | [12] |

LC99.9: Lethal concentration required to kill 99.9% of bacteria. MIC: Minimum Inhibitory Concentration.

Cytotoxicity

| Peptide | Cell Line | Exposure Time | IC50 (µM) | Hemolysis (%) | Reference |

| SAAP-148 | Human Erythrocytes | 1h | - | Dose-dependent | [16][17] |

| Human Skin Fibroblasts | 4h | - | - | [16][17] | |

| RT-4 Urothelial Cells | 4h | - | - | [16][17] | |

| BEAS-2B | - | - | - | [18] | |

| LL-37 | Human Erythrocytes | - | - | Lower than SAAP-148 | [18] |

| NIH-3T3 Fibroblasts | - | >75-150 (for derivatives) | <1 at 18.75-75 µg/mL (for derivatives) | [14][19] |

IC50: Concentration resulting in 50% cytotoxicity.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of SAAP-148 and LL-37.

Determination of Antimicrobial Activity (Broth Microdilution Assay)

This protocol is a generalized representation based on standard practices for determining Minimum Inhibitory Concentration (MIC).

Figure 2: Workflow for MIC Determination.

-

Peptide Preparation: SAAP-148 and LL-37 are dissolved in an appropriate solvent (e.g., phosphate-buffered saline) and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth or RPMI).[12][20]

-

Bacterial Culture: Bacterial strains are grown to the mid-logarithmic phase and diluted to a standardized concentration.

-

Assay: The bacterial suspension is added to the wells of a 96-well microtiter plate, followed by the addition of the peptide dilutions.

-

Incubation: Plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Cytotoxicity Assay (e.g., LDH Release Assay)

This protocol outlines a common method for assessing membrane damage to eukaryotic cells.

-

Cell Culture: Human cells (e.g., skin fibroblasts, erythrocytes) are cultured in 96-well plates to form a confluent monolayer.[16][17]

-

Peptide Treatment: Serial dilutions of SAAP-148 and LL-37 are added to the cells.

-

Incubation: The plates are incubated for a specified period (e.g., 1, 4, or 24 hours).[16][17]

-

LDH Measurement: The supernatant is collected, and the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured using a commercially available kit.

-

Calculation: Cytotoxicity is calculated as a percentage of the LDH release from control cells lysed with a detergent (e.g., Triton X-100).

Signaling Pathways of LL-37

LL-37's functions extend beyond direct antimicrobial activity to include complex immunomodulatory roles mediated through various signaling pathways. While SAAP-148's primary action is membrane disruption, understanding the pathways of its parent molecule provides crucial context.

LL-37 can modulate host immune responses through interactions with several cell surface receptors, including G-protein coupled receptors (GPCRs), Toll-like receptors (TLRs), and the P2X7 receptor.[9][21][22] For instance, LL-37 can suppress TLR4 signaling induced by lipopolysaccharide (LPS), thereby dampening inflammatory responses.[21][22] Conversely, it can enhance signaling through nucleic acid-sensing TLRs (TLR3, TLR7/8, TLR9) by complexing with their ligands.[21]

Figure 3: LL-37 Modulation of TLR Signaling.

Conclusion and Future Directions

SAAP-148 emerges as a highly promising synthetic antimicrobial peptide that builds upon the foundational properties of the human cathelicidin LL-37.[1][2][23] Its enhanced activity against MDR bacteria and biofilms, coupled with its stability, positions it as a strong candidate for further preclinical and clinical development.[2][10] While LL-37's multifaceted immunomodulatory roles are a subject of ongoing research, the direct and potent bactericidal mechanism of SAAP-148 offers a more targeted approach to combating bacterial infections. Future research should focus on optimizing the therapeutic window of SAAP-148 to minimize cytotoxicity while maximizing its antimicrobial efficacy in various clinical settings. The development of novel delivery systems and combination therapies involving SAAP-148 may further enhance its therapeutic potential in the fight against antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. The antimicrobial peptide SAAP-148 combats drug-resistant bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathelicidin antimicrobial peptide - Wikipedia [en.wikipedia.org]

- 7. Structure and organization of the human antimicrobial peptide LL-37 in phospholipid membranes: relevance to the molecular basis for its non-cell-selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. peptidesciences.com [peptidesciences.com]

- 10. researchgate.net [researchgate.net]

- 11. research.tue.nl [research.tue.nl]

- 12. Activities of LL-37, a cathelin-associated antimicrobial peptide of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synergism between the Synthetic Antibacterial and Antibiofilm Peptide (SAAP)-148 and Halicin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. invivogen.com [invivogen.com]

- 22. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

A Comprehensive Technical Guide to the Antimicrobial Peptide SAAP-148: Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAAP-148 is a promising synthetic antimicrobial and antibiofilm peptide (SAAP) derived from the human cathelicidin LL-37.[1][2] It exhibits potent and rapid bactericidal activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including strains of clinical concern.[3][4] This technical guide provides an in-depth overview of the amino acid sequence, structure, and mechanism of action of SAAP-148, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of SAAP-148 as a potential therapeutic agent to combat the growing threat of antibiotic resistance.

SAAP-148: Core Molecular Features

Amino Acid Sequence

The primary structure of SAAP-148 is a 24-amino acid peptide with an acetylated N-terminus and an amidated C-terminus.[1][2][5] These modifications enhance its stability against proteases.[6][7]

Sequence: Ac-Leu-Lys-Arg-Val-Trp-Lys-Arg-Val-Phe-Lys-Leu-Leu-Lys-Arg-Tyr-Trp-Arg-Gln-Leu-Lys-Lys-Pro-Val-Arg-NH2[1][2]

Short Form: Ac-LKRVWKRVFKLLKRYWRQLKKPVR-NH2[1][2]

Physicochemical Properties

SAAP-148 is a highly cationic peptide with a significant hydrophobic moment, contributing to its amphipathic nature.[8][9] This amphipathicity is crucial for its interaction with and disruption of bacterial cell membranes.[9]

Structural Characteristics

In solution, SAAP-148 is partially structured. However, upon interaction with bacterial membrane mimetics, such as dodecylphosphocholine (DPC) micelles or phospholipid vesicles (POPE/POPG), it adopts a stable alpha-helical conformation.[1][2] Solid-state NMR studies have shown that the helix axis of SAAP-148 orients nearly perpendicular to the surface normal of the bacterial membrane.[1][2] This orientation is critical for its proposed mechanism of action.

Antimicrobial and Hemolytic Activity: Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxic profile of SAAP-148.

Table 1: Antimicrobial Activity of SAAP-148

| Bacterial Species | Strain | Condition | LC99.9 (μM) | MIC (μM) | Reference |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | PBS | 1.6 | - | [1] |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | Plasma | 12.8 | - | [1] |

| Pseudomonas aeruginosa | Multidrug-resistant (MDR) | PBS | 1.6 | 6.25 | [1][10] |

| Pseudomonas aeruginosa | Multidrug-resistant (MDR) | Plasma | 12.8 | - | [1] |

| Acinetobacter baumannii | Multidrug-resistant (MDR) | PBS | - | 6.25 | [10] |

| Klebsiella pneumoniae | - | - | - | 50 | [10] |

| Escherichia coli | - | - | - | 3.13 | [10] |

| Enterococcus faecium | - | PBS | - | - | [1] |

| Staphylococcus epidermidis | - | - | - | 12.50 | [10] |

LC99.9: The lowest concentration that kills ≥99.9% of bacteria. MIC: Minimum Inhibitory Concentration.

Table 2: Hemolytic Activity of SAAP-148

| Peptide | Concentration (μM) | Hemolysis (%) | Condition | Reference |

| SAAP-148 | 12.5 | ~71 | PBS | [10] |

| SAAP-148 | 100 | >80 | PBS | [10] |

| SAAP-148 | Various | Dose-dependent | PBS and 50% Plasma | [3][11] |

Mechanism of Action

SAAP-148 exerts its antimicrobial effect through a rapid, membrane-centric mechanism.[4][5] Unlike pore-forming peptides, SAAP-148 is believed to act via a "carpet-like" model.[1][2]

The process begins with the electrostatic attraction between the positively charged SAAP-148 and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol (PG).[1][2] The peptide then accumulates on the membrane surface, aligning parallel to the lipid bilayer.[1][2] Once a threshold concentration is reached, this "carpet" of peptides disrupts the membrane's structural integrity, leading to destabilization, increased permeability, and ultimately, cell death through leakage of intracellular contents.[1][12] This rapid, physical disruption of the membrane is thought to be a key reason for the low propensity of bacteria to develop resistance to SAAP-148.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SAAP-148.

Peptide Synthesis and Purification

Protocol:

-

Synthesis: SAAP-148 is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) protocols, often on an automated peptide synthesizer.[1][2]

-

N-terminal Acetylation: Acetylation of the N-terminus is performed on-resin using acetic anhydride.[2]

-

C-terminal Amidation: The use of a Rink amide resin results in a C-terminally amidated peptide upon cleavage.[2]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.[1] The purified peptide is then lyophilized for storage.[7]

Antimicrobial Activity Assay (Determination of LC99.9)

Protocol:

-

Bacterial Culture: Bacteria are grown to the mid-logarithmic phase in an appropriate broth medium.

-

Inoculum Preparation: The bacterial culture is washed and resuspended in the desired test medium (e.g., PBS or plasma) to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.[6]

-

Peptide Dilution: SAAP-148 is serially diluted in the test medium in a 96-well plate.

-

Incubation: The bacterial suspension is added to the wells containing the peptide dilutions and incubated (e.g., for 2 hours at 37°C with shaking).[6]

-

Quantification of Viable Bacteria: After incubation, serial dilutions of the samples are plated on agar plates. The plates are incubated overnight at 37°C, and the number of CFU is determined.

-

LC99.9 Calculation: The LC99.9 is defined as the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[6]

Time-Kill Kinetics Assay

Protocol:

-

Inoculum Preparation: A bacterial suspension of approximately 1 x 10^6 CFU/mL is prepared in the desired medium (e.g., PBS).[4]

-

Peptide Addition: SAAP-148 is added to the bacterial suspension at a fixed concentration (e.g., 1x or 2x the MIC).

-

Time-Point Sampling: Aliquots are taken from the suspension at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[8]

-

Quantification: The number of viable bacteria at each time point is determined by plating serial dilutions and counting CFU.

-

Data Analysis: The log10 CFU/mL is plotted against time to visualize the rate of bacterial killing.

Membrane Permeabilization Assay

Protocol:

-

Bacterial Preparation: Mid-logarithmic phase bacteria are washed and resuspended in a suitable buffer (e.g., PBS) to a concentration of approximately 1 x 10^6 CFU/mL.[6]

-

Fluorescent Dye Incubation: A membrane-impermeable fluorescent dye, such as propidium iodide (PI) or SYTOX Green, is added to the bacterial suspension.[6][8] These dyes only fluoresce upon binding to intracellular nucleic acids.

-

Baseline Measurement: The baseline fluorescence is measured using a flow cytometer or a fluorescence plate reader.

-

Peptide Addition: SAAP-148 is added to the suspension, and fluorescence is monitored over time.[6]

-

Data Analysis: An increase in fluorescence intensity indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter the cell.

Conclusion

SAAP-148 is a potent antimicrobial peptide with a well-defined amino acid sequence and a clear, membrane-disruptive mechanism of action. Its rapid bactericidal activity against MDR pathogens and low propensity for resistance development make it a strong candidate for further preclinical and clinical development.[3][4] The data and protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of SAAP-148.

References

- 1. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities [mdpi.com]

- 2. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. pure.uva.nl [pure.uva.nl]

- 7. SAAP 148 peptide [novoprolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. Understanding the mechanism of SAAP-148 and exploring the purification of LptD/E [studenttheses.uu.nl]

SAAP-148: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAAP-148 is a synthetic antimicrobial and antibiofilm peptide (SAAP) derived from the human cathelicidin antimicrobial peptide, LL-37.[1][2][3][4] It has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including those on the ESKAPE pathogens list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5][6] SAAP-148 not only effectively kills planktonic bacteria but also prevents the formation of biofilms and eradicates established biofilms and persister cells.[5][6][7] Its mechanism of action, primarily through the disruption of bacterial cell membranes, makes it a promising candidate in the fight against antibiotic resistance.[4][8] This guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of SAAP-148.

Chemical Properties

SAAP-148 is a 24-amino acid peptide with a C-terminal amidation.[2] Its sequence and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | Ac-LKRVWKRVFKLLKRYWRQLKKPVR-NH2 | [2] |

| Molecular Formula | C157H269N51O27 | [9] |

| Molecular Weight | 3267.10 g/mol | [9] |

| Net Charge (at pH 7) | +11 | [10] |

| Hydrophobicity | High | [10] |

| Predicted pKa | Due to the high number of basic residues (Lysine and Arginine), the overall pKa of SAAP-148 is predicted to be high, contributing to its positive charge at physiological pH. | |

| Predicted Solubility | The high net positive charge of SAAP-148 suggests good solubility in aqueous solutions.[11] | |

| Predicted logP | The peptide's amphipathic nature, with both hydrophobic and hydrophilic residues, results in a balanced logP value, enabling it to interact with and partition into lipid membranes. |

Synthesis of SAAP-148

SAAP-148 is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][11] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of SAAP-148

This protocol outlines the manual synthesis of SAAP-148 on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, 3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the SAAP-148 sequence (Val, Pro, Lys, etc., up to the N-terminal Leucine).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

-

Shake for 1 hour.

-

Wash the resin with DMF (3 times) and DCM (3 times), then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final SAAP-148 peptide as a white powder.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Antimicrobial Activity

SAAP-148 exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the Lethal Concentration (LC).

Quantitative Antimicrobial Activity of SAAP-148

| Bacterial Species | Condition | MIC (µM) | LC99.9 (µM) | Reference |

| Staphylococcus aureus | PBS | - | 1.6 | [4] |

| Staphylococcus aureus | 50% Plasma | - | 12.8 | [4] |

| Staphylococcus aureus (MRSA) | RPMI | 3.13 - 6.25 | - | [2] |

| Acinetobacter baumannii (MDR) | PBS | - | 0.8 - 6.4 | [4] |

| Acinetobacter baumannii (MDR) | 50% Plasma | - | 6.4 - 25.6 | [4] |

| Pseudomonas aeruginosa | RPMI | 3.13 | - | [2] |

| Escherichia coli | RPMI | 3.13 | - | [2] |

| Klebsiella pneumoniae | RPMI | 6.25 | - | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of SAAP-148.

Materials:

-

SAAP-148 stock solution

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Peptide Dilution Series:

-

Prepare a two-fold serial dilution of the SAAP-148 stock solution in MHB across the wells of the 96-well plate.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control well (bacteria without peptide) and a negative control well (broth only).

-

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of SAAP-148 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mechanism of Action: The Carpet-Like Model

The primary mechanism of action of SAAP-148 involves the disruption of the bacterial cell membrane.[4][8] It is proposed to follow a "carpet-like" model.[1][3][12]

In this model, the cationic SAAP-148 peptides are initially attracted to the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) through electrostatic interactions. The peptides then accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and destabilization, leading to the leakage of intracellular contents and ultimately cell death.[1][3][12] This process does not involve the formation of discrete transmembrane pores, but rather a more generalized disruption of the membrane structure.[4]

Caption: The "carpet-like" mechanism of SAAP-148 action on the bacterial membrane.

Conclusion

SAAP-148 represents a significant advancement in the development of novel antimicrobial agents. Its potent bactericidal and antibiofilm activities against MDR pathogens, coupled with a mechanism of action that is less prone to the development of resistance, make it a strong candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of the chemical properties and synthesis of SAAP-148, which is essential for researchers and drug development professionals working to address the global challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The antimicrobial peptide SAAP-148 combats drug-resistant bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. researchgate.net [researchgate.net]

- 11. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of SAAP-148 Action on Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAAP-148, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, has demonstrated potent bactericidal activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including those within biofilms and persister cells.[1][2][3] Its efficacy stems from a rapid and direct interaction with the bacterial cell membrane, leading to permeabilization and cell death.[2][4] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning SAAP-148's action on bacterial membranes, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Initial Interaction and Binding to the Bacterial Membrane

The initial step in SAAP-148's mechanism of action is its electrostatic attraction to the negatively charged components of the bacterial membrane.[5][6] SAAP-148 possesses a high net positive charge of +11, which facilitates a strong, albeit non-specific, interaction with anionic lipids prevalent in bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin (CL).[5]

Molecular dynamics simulations have revealed that the lysine and arginine residues of SAAP-148 form salt bridges with the phosphate groups of these phospholipids.[1][7] This interaction is significantly more pronounced with bacterial membrane models compared to mammalian models, which are primarily composed of zwitterionic lipids like phosphatidylcholine (PC) and contain cholesterol.[1][7]

Lipid Specificity and Binding Affinity

Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity of SAAP-148 to various lipid vesicles. These studies confirm a strong preference for anionic lipids.[5]

| Lipid Composition | Dissociation Constant (K D ) [M] | Charge | Source |

| Dioleoylphosphatidylglycerol (DOPG) | 4.40 x 10⁻⁶ | Anionic | [5] |

| Cardiolipin (CL) | 2.46 x 10⁻⁵ | Anionic | [5] |

| Sulfoquinovosyldiacylglycerol (SQDG) | 3.63 x 10⁻⁶ | Anionic | [5] |

| Dioleoylphosphatidylcholine (DOPC) | ~1.00 x 10⁻³ | Zwitterionic | [5] |

| Dioleoylphosphatidylethanolamine (DOPE) | ~1.00 x 10⁻³ | Zwitterionic | [5] |

Table 1: Dissociation constants of SAAP-148 with various membrane lipids as determined by Isothermal Titration Calorimetry.[5]

The data clearly indicates a significantly higher affinity (lower K D value) for anionic lipids. Interestingly, the affinity for the single negatively charged lipid DOPG is approximately 10-fold higher than for the double negatively charged cardiolipin.[5] This suggests that while charge is a primary driver, other factors may influence the binding interaction.

Figure 1: Initial electrostatic attraction and binding of SAAP-148 to the bacterial membrane.

Membrane Perturbation and Permeabilization

Following binding, SAAP-148 induces significant disruption of the bacterial membrane's integrity. This is a rapid process, leading to bacterial death within minutes.[2] The primary mechanisms of this disruption are membrane depolarization and permeabilization.

Membrane Depolarization

SAAP-148 causes a rapid and concentration-dependent depolarization of the bacterial cytoplasmic membrane. This dissipation of the membrane potential is a critical step in its bactericidal activity.[8][9]

| Peptide | Concentration (µM) | Membrane Depolarization (%) in E. hirae |

| SAAP-148 | 0.8 | ~20 |

| SAAP-148 | 1.6 | ~40 |

| SAAP-148 | 3.2 | ~60 |

| SAAP-148 | 6.4 | ~80 |

| SAAP-148 | 12.8 | ~90 |

| SAAP-148 | 25.6 | ~100 |

| SAAP-148 | 51.2 | ~100 |

| Melittin (control) | 3.5 | 50 |

Table 2: Effect of SAAP-148 on the membrane potential of Enterococcus hirae.[8]

Membrane Permeabilization

Concurrent with depolarization, SAAP-148 increases the permeability of the bacterial membrane, allowing the influx of molecules that are normally excluded.[2][4] This is often measured by the uptake of fluorescent dyes such as propidium iodide (PI).

Flow cytometry analysis has shown that SAAP-148 induces membrane damage in both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria within 30 minutes.[10]

| Peptide | Concentration (µM) | % PI-positive E. coli cells | % PI-positive S. aureus cells |

| SAAP-148 | 6.25 | >90% (estimated from data) | >90% (estimated from data) |

| SAAP-7 (analog) | 6.25 | 34.9 | 21.1 |

Table 3: Membrane damage induced by SAAP-148 and its analog SAAP-7, as measured by the proportion of PI-positive cells.[10]

Interestingly, while SAAP-148 shows a strong binding preference for anionic lipids, its permeabilization effect is not strictly limited to negatively charged membranes. Carboxyfluorescein leakage assays have demonstrated that SAAP-148 can also permeabilize zwitterionic DOPC membranes, although it has a smaller perturbation effect on membranes containing cardiolipin.[11] This suggests a complex mechanism that goes beyond simple electrostatic interactions.

The "Carpet-Like" Mechanism of Action

Solid-state NMR spectroscopy and molecular dynamics simulations suggest that SAAP-148 does not form well-defined pores in the bacterial membrane.[1][7] Instead, it is proposed to act via a "carpet-like" mechanism.

In this model, SAAP-148 peptides accumulate on the surface of the bacterial membrane, aligning parallel to the lipid bilayer.[1][7] This accumulation disrupts the local lipid packing. Once a threshold concentration is reached, the peptides reorient, placing their helix axis almost perpendicular to the surface normal, leading to a detergent-like effect that causes membrane disintegration and the formation of transient pores or micelles.[1][7] This disruption of the lipid chain packing has been confirmed by differential scanning calorimetry (DSC) studies.[9]

Figure 2: Proposed 'carpet-like' mechanism of action for SAAP-148.

Experimental Protocols

A variety of biophysical and microbiological techniques have been instrumental in elucidating the mechanism of action of SAAP-148.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (dissociation constant, K D ) of SAAP-148 to lipid vesicles.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with specific lipid compositions (e.g., DOPG, cardiolipin, DOPC) by extrusion through polycarbonate filters.

-

Titration: A solution of SAAP-148 is titrated into a solution containing the LUVs in a temperature-controlled microcalorimeter.

-

Data Analysis: The heat released or absorbed during each injection is measured, and the resulting binding isotherm is fitted to a suitable model to determine the K D .[5]

Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential upon exposure to SAAP-148.

-

Bacterial Culture: Bacteria (e.g., E. hirae) are grown to the mid-logarithmic phase.

-

Fluorescent Dye: The membrane potential-sensitive dye DiSC3(5) is added to the bacterial suspension. The fluorescence of this dye is quenched when the membrane is polarized.

-

Peptide Addition: SAAP-148 is added at various concentrations.

-

Fluorescence Measurement: Depolarization of the membrane leads to the release of the dye and an increase in fluorescence, which is monitored over time using a fluorometer.[8]

Membrane Permeabilization Assay (Flow Cytometry)

This method quantifies the percentage of bacteria with compromised membranes.

-

Bacterial Culture and Treatment: Bacteria (e.g., E. coli, S. aureus) are incubated with different concentrations of SAAP-148.

-

PI Staining: Propidium iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells, is added.

-

Flow Cytometry: The fluorescence of individual cells is measured. PI-positive cells are considered to have permeabilized membranes.[10][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Molecular Dynamics (MD) Simulations

These techniques provide atomic-level insights into the structure and orientation of SAAP-148 within model membranes.

-

NMR Spectroscopy: Liquid-state NMR is used to study the structure of SAAP-148 in solution and in the presence of detergent micelles (e.g., DPC). Solid-state NMR, using isotopically labeled peptides, is employed to determine the orientation of the peptide within lipid bilayers that mimic bacterial membranes (e.g., POPE/POPG).[1][7]

-

MD Simulations: Computational simulations are performed to model the interactions between SAAP-148 and lipid bilayers of varying compositions (bacterial vs. mammalian) over time, revealing details of binding, insertion, and membrane disruption.[1][7]

Figure 3: Overview of experimental approaches to study SAAP-148's mechanism of action.

Conclusion

The bactericidal activity of SAAP-148 is a multi-step process initiated by strong electrostatic interactions with the anionic lipids of the bacterial membrane. This is followed by a rapid depolarization and permeabilization of the membrane, consistent with a "carpet-like" mechanism that leads to membrane disruption and cell death. The lack of a specific protein receptor and the rapid, membrane-disrupting mode of action contribute to the low propensity for resistance development, making SAAP-148 a promising candidate for further clinical development in the fight against antibiotic-resistant bacteria.[2][13]

References

- 1. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. ovid.com [ovid.com]

- 5. studenttheses.uu.nl [studenttheses.uu.nl]

- 6. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities [mdpi.com]

- 11. Understanding the mechanism of SAAP-148 and exploring the purification of LptD/E [studenttheses.uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. The antimicrobial peptide SAAP-148 combats drug-resistant bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of SAAP-148 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SAAP-148, a synthetic antimicrobial and antibiofilm peptide derived from human cathelicidin LL-37, has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including those in biofilms and persister cells.[1][2][3][4] Its mechanism of action primarily involves the disruption of bacterial cell membranes.[1][2][3] However, its clinical development is hampered by significant cytotoxicity towards human cells.[5][6][7] This has spurred research into the structural activity relationship (SAR) of SAAP-148, with the goal of designing analogs that retain high antimicrobial efficacy while exhibiting reduced toxicity. This technical guide provides an in-depth overview of the SAR of SAAP-148 analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.

Core Principles of SAAP-148 and its Analogs' Activity

The antimicrobial activity of SAAP-148 and its derivatives is intrinsically linked to their physicochemical properties, including cationicity, hydrophobicity, and amphipathicity.[5][6] SAAP-148 is a cationic peptide that interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, through electrostatic interactions.[5][8] Following this initial binding, the peptide disrupts the membrane integrity, leading to bacterial cell death.[1][3]

Molecular dynamics simulations have shown that SAAP-148 interacts with bacterial model membranes by forming salt bridges between its lysine and arginine residues and the phosphate groups of phospholipids.[1][2][9] This interaction is significantly more pronounced with membranes mimicking bacteria (composed of PE, PG, CL) compared to mammalian models (containing POPC and cholesterol).[1][2][9] The peptide then stabilizes its helical structure upon insertion into the bacterial-like membranes, likely acting via a "carpet-like" mechanism rather than forming discrete pores.[2][9]

The Impact of Structural Modifications: A Lys-Scan Approach

To investigate the SAR of SAAP-148, a "Lys-scan" approach has been employed, where lysine residues are systematically substituted at different positions within the peptide sequence.[5][6][7] This strategy aims to modulate the peptide's overall charge, hydrophobicity, and amphipathic structure to create analogs with an improved therapeutic index.

Key Findings from Analog Studies:

-

Charge and Hydrophobicity are Critical: Increasing the net positive charge of SAAP-148 analogs, through the addition of lysine residues, generally enhances their interaction with bacterial membranes.[5] However, excessive hydrophobicity can lead to increased toxicity towards mammalian cells, as highly hydrophobic peptides are more prone to disrupt eukaryotic cell membranes.[5][6] The substitution of lysine, a hydrophilic amino acid, tends to decrease the overall hydrophobicity of the resulting analogs.[5][7]

-

Position of Charged Residues Matters: The specific position of the substituted lysine residue significantly influences the biophysical properties and biological activity of the peptide.[5][6][7] This highlights the importance of the spatial arrangement of charged and hydrophobic residues for optimal activity and selectivity.

-

Tuning for Reduced Cytotoxicity: Several SAAP-148 analogs have been identified with reduced hemolytic activity and cytotoxicity towards human cells compared to the parent peptide.[5][6] For instance, analogs SAAP-3 through SAAP-9 exhibited significantly lower hemolysis rates, with SAAP-7 showing the lowest hemolytic activity.[6] This suggests that strategic lysine substitutions can mitigate the cytotoxic effects of SAAP-148.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for SAAP-148 and its analogs from various studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of SAAP-148 and Analogs

| Peptide | E. coli (μM) | P. aeruginosa (μM) | K. pneumoniae (μM) | S. aureus (μM) | S. epidermidis (μM) | Reference |

| SAAP-148 | 3.13 - 12.8 | 3.13 | 50 | 1.6 - 50 | 3.13 | [2][5] |

| LL-37 | >50 | >50 | >50 | >50 | >50 | [5] |

| SAAP-4 | 3.13 | 3.13 | >50 | 50 | 3.13 | [6] |

| SAAP-7 | 6.25 | 6.25 | >50 | 50 | 6.25 | [6] |

| SAAP-11 | 6.25 | 6.25 | >50 | 50 | 6.25 | [6] |

| SAAP-12 | 6.25 | 6.25 | >50 | 50 | 6.25 | [6] |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Hemolytic and Cytotoxic Activity of SAAP-148 and Analogs

| Peptide | Hemolytic Activity (% at 12.5 μM) | Minimum Hemolytic Concentration (MHC, μM) | Cell Viability (BEAS-2B cells, % at 50 μM) | Reference |

| SAAP-148 | 70.62 | <12.5 | Not Reported | [6] |

| LL-37 | Significantly lower than SAAP-148 | Not Reported | Not Reported | [6] |

| SAAP-4 | Significantly lower than SAAP-148 | 100 | Not Reported | [6] |

| SAAP-7 | Significantly lower than SAAP-148 | 100 | 76.81 | [6] |

| SAAP-11 | 80.18 | <12.5 | Not Reported | [6] |

| SAAP-13 | 81.35 | <12.5 | Not Reported | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a peptide that prevents visible bacterial growth, is a standard measure of antimicrobial activity.[6]

Protocol:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium.

-

Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in the assay medium.

-

Inoculation: Add a standardized inoculum of the bacterial suspension to each well of a microtiter plate containing the peptide dilutions.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible turbidity is observed.[6]

Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.[6][10]

Protocol:

-

Erythrocyte Preparation: Collect fresh human or animal blood and wash the erythrocytes multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.[10] Resuspend the packed red blood cells to a final concentration of 2-8% in PBS.[10]

-

Peptide Incubation: In a 96-well plate, mix the erythrocyte suspension with various concentrations of the peptide.[10]

-

Controls: Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in a lysis buffer like 1% Triton X-100).[10]

-

Incubation: Incubate the plate at 37°C for 1-4 hours.[10]

-

Measurement: Centrifuge the plate to pellet intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450-577 nm.[10]

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[10]

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) illustrate key processes in the study of SAAP-148 analogs.

Caption: Workflow for the design and evaluation of SAAP-148 analogs.

Caption: Proposed mechanism of action for SAAP-148 and its analogs.

Conclusion and Future Directions

The structural activity relationship studies of SAAP-148 analogs have provided valuable insights for the rational design of new antimicrobial peptides. By carefully balancing charge, hydrophobicity, and the spatial arrangement of amino acid residues, it is possible to develop analogs with significantly improved therapeutic profiles. The identification of lead candidates with high antimicrobial potency and low cytotoxicity, such as SAAP-7, paves the way for further preclinical and clinical development. Future research should focus on expanding the library of analogs, exploring other types of amino acid substitutions, and evaluating the in vivo efficacy and safety of the most promising candidates. These efforts are crucial in the ongoing battle against antibiotic-resistant bacteria.

References

- 1. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities - PubMed [pubmed.ncbi.nlm.nih.gov]